methyl 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
CAS No.: 422273-74-3
Cat. No.: VC4198312
Molecular Formula: C28H27ClN2O3S
Molecular Weight: 507.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422273-74-3 |
|---|---|
| Molecular Formula | C28H27ClN2O3S |
| Molecular Weight | 507.05 |
| IUPAC Name | methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate |
| Standard InChI | InChI=1S/C28H27ClN2O3S/c1-28(2,3)21-10-5-19(6-11-21)17-35-27-30-24-15-20(26(33)34-4)9-14-23(24)25(32)31(27)16-18-7-12-22(29)13-8-18/h5-15H,16-17H2,1-4H3 |
| Standard InChI Key | PLYMLDWOEWDCGN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CC4=CC=C(C=C4)Cl |
Introduction
Methyl 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline class, known for its diverse pharmacological properties. This compound features a quinazoline core structure, which is often associated with antibacterial and anticancer activities. The presence of a tert-butylphenyl group and a chlorophenyl moiety enhances its chemical diversity and potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from anthranilic acid derivatives and various alkylating agents. The use of specific solvents and reaction conditions, such as microwave-assisted synthesis, can optimize yields and reduce reaction times. Deep eutectic solvents have shown promise in improving efficiency and environmental sustainability.
Potential Biological Activities
Quinazoline derivatives are known for their potential biological activities, including anticancer and antibacterial effects. The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors involved in cell signaling pathways. The presence of a chlorophenyl group may enhance interactions with nucleic acids or other cellular components.
Analytical Techniques
Characterization of this compound can be achieved through various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
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Mass Spectrometry (MS): Confirms the molecular weight and structure.
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Infrared Spectroscopy (IR): Identifies functional groups.
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Ultraviolet-Visible Spectroscopy (UV-vis): Offers insights into electronic transitions.
Potential Applications
Given its quinazoline core and diverse functional groups, this compound may have applications in medicinal chemistry, particularly in the development of anticancer or antibacterial agents. Further research is needed to explore its full potential.
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